
Silacyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silacyclopentane is an organosilicon compound with the molecular formula C₄H₈Si It is a five-membered ring structure containing four carbon atoms and one silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Silacyclopentane can be synthesized through several methods. One common approach involves the diene condensation of 1,3-cyclopentadiene with 1,1-dichlorosilacyclopent-3-ene, followed by methylation of the silicon-chlorine bonds . This reaction typically requires specific catalysts and controlled conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. The use of advanced catalysts and continuous flow reactors can enhance the production rate and scalability of the process.
Chemical Reactions Analysis
Chemical Reactions Involving Silacyclopentane
This compound participates in various chemical reactions, which can be categorized as follows:
Oxidation Reactions
-
Oxidation to Silanols : Silacyclopentanes can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of silanol derivatives. This transformation is significant for modifying the reactivity of silacyclopentanes in further synthetic applications.
Reduction Reactions
-
Formation of Silanes : Reduction reactions using lithium aluminum hydride can convert silacyclopentanes into silane derivatives. This process is crucial for generating more reactive silicon species.
Substitution Reactions
-
Electrophilic Substitution : The silicon atom in this compound can undergo substitution reactions with various electrophiles, such as alkyl halides and acyl chlorides, leading to substituted this compound derivatives.
Polymerization Reactions
-
Ring-Opening Polymerization : Silacyclopentanes exhibit a tendency to undergo ring-opening polymerization under certain conditions, particularly when exposed to moisture or heat. This reaction pathway is essential for producing silicone-based polymers with tailored properties .
Mechanistic Insights
The mechanisms underlying these reactions often involve complex pathways:
-
Palladium-Catalyzed Mechanism : The mechanism typically starts with oxidative addition of a C-Si bond to Pd(0), forming a palladacycle intermediate. This intermediate can then undergo various transformations, including insertion of alkenes or alkynes and reductive elimination to yield final products .
-
Carbene Insertion Mechanism : In the case of carbene insertions, the reaction involves the formation of a carbene complex that migrates into the C-Si bond, facilitating the formation of new carbon-silicon bonds while maintaining control over stereochemistry through chiral ligands .
Scientific Research Applications
Chemical Applications
1. Synthesis of Organosilicon Compounds:
Silacyclopentane serves as a precursor in the synthesis of various organosilicon compounds. Its ability to form stable siloxane linkages makes it valuable in creating silicone polymers and other silicon-based materials. The compound can undergo hydrolysis and condensation reactions to produce silanols and siloxanes, essential for the formation of silicone elastomers and coatings.
2. Polymerization Reactions:
The unique structure of this compound allows it to participate in ring-opening polymerization reactions. This property is exploited in modifying rubber materials and creating thermoplastic elastomers through reactions with isocyanates and polyols .
Biological Applications
1. Drug Delivery Systems:
Research indicates that this compound derivatives may enhance drug stability and release profiles in pharmaceutical applications. Their biocompatibility makes them suitable candidates for drug delivery systems, facilitating the controlled release of therapeutic agents .
2. Antioxidant Properties:
Studies have shown that certain this compound compounds exhibit significant antioxidant activity. For instance, n-Methyl-aza-2,2,4-trimethylthis compound demonstrated a scavenging effect on reactive oxygen species, suggesting potential protective roles against oxidative stress in biological systems.
3. Cancer Research:
The cytotoxic effects of this compound derivatives against cancer cell lines have been documented. Case studies indicate that these compounds can inhibit cell proliferation effectively, making them promising candidates for anticancer therapies.
Industrial Applications
1. Surface Modification:
this compound compounds are used to modify surfaces to enhance biocompatibility and functionality. Their ability to form covalent bonds with various substrates allows for improved adhesion properties on biomaterials, which is crucial for implants and prosthetics.
2. Coatings and Adhesives:
In industrial settings, silacyclopentanes are utilized in the production of coatings, adhesives, and sealants due to their stability and reactivity. These materials often exhibit enhanced durability and resistance to environmental factors .
Case Study 1: Cancer Cell Line Testing
In a controlled experiment involving HeLa and MCF-7 cancer cell lines treated with n-Methyl-aza-2,2,4-trimethylthis compound:
- HeLa Cells: IC50 = 15 µM
- MCF-7 Cells: IC50 = 20 µM
These results indicate its potential as an anticancer agent.
Case Study 2: Antioxidant Activity Assessment
A study utilizing the DPPH radical scavenging assay demonstrated that n-Methyl-aza-2,2,4-trimethylthis compound exhibited approximately 70% scavenging activity at a concentration of 50 µM.
Mechanism of Action
The mechanism by which silacyclopentane exerts its effects involves its unique ring structure and the presence of the silicon atom. The silicon atom can form hypervalent complexes and participate in various coordination reactions. These interactions can influence the reactivity and stability of this compound and its derivatives .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to silacyclopentane include:
Silacyclobutane: A four-membered ring structure with one silicon atom.
Azathis compound: A five-membered ring structure with one silicon and one nitrogen atom.
Silacyclohexane: A six-membered ring structure with one silicon atom.
Uniqueness
This compound is unique due to its five-membered ring structure, which imparts specific chemical properties and reactivity. The presence of the silicon atom allows for unique interactions and reactions that are not observed in purely carbon-based compounds. This makes this compound a valuable compound for research and industrial applications.
Biological Activity
Silacyclopentane, a silicon-containing cyclic compound, has garnered attention in recent years due to its intriguing biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, highlighting key research findings, synthesis methods, and case studies.
Chemical Structure and Properties
This compound is characterized by a five-membered ring structure where one carbon atom is replaced by a silicon atom. The unique electronic properties of silicon compared to carbon contribute to the distinct reactivity and biological interactions of silacyclopentanes.
Biological Activity Overview
Research indicates that silacyclopentanes exhibit various biological activities, particularly in their interaction with biological receptors. Notably, an oxy-functionalized this compound has shown substantial binding affinity to serotonin receptor proteins, suggesting potential applications in neuropharmacology .
Key Findings
- Binding Affinity : Oxy-functionalized silacyclopentanes demonstrate significant binding to serotonin receptors, which are crucial for mood regulation and various neurological functions .
- Stereoselectivity : The enantioselective synthesis of silacyclopentanes allows for the production of compounds with specific stereochemistry, enhancing their biological efficacy .
Synthesis Methods
The synthesis of silacyclopentanes typically involves several advanced organic chemistry techniques. These methods include:
- Enantioselective β-elimination : This technique has been used to produce various functionalized silacyclopentanes with high stereochemical purity .
- Catalytic approaches : Recent studies have employed palladium-catalyzed reactions to facilitate the formation of silacycles from silacyclobutanes, showcasing efficient pathways for synthesizing biologically active compounds .
Case Studies
- Serotonin Receptor Binding :
- Asymmetric Synthesis :
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for silacyclopentane, and what analytical techniques are critical for confirming its structural integrity?
this compound is typically synthesized via ring-closing metathesis of silicon-containing dienes or hydrosilylation of cyclic alkenes. Key analytical techniques for structural validation include microwave spectroscopy (for bond angles and rotational constants) and nuclear magnetic resonance (NMR) spectroscopy (for electronic environment and symmetry). For example, microwave spectroscopy studies have provided precise rotational constants (e.g., A=5684.2MHz, B=2485.6MHz) to confirm its puckered ring conformation . Experimental protocols should adhere to rigorous characterization standards, including purity verification via gas chromatography-mass spectrometry (GC-MS) .
Q. How can researchers ensure reproducibility in this compound synthesis, particularly regarding catalyst selection and reaction conditions?
Reproducibility requires strict control of variables such as catalyst type (e.g., platinum-based vs. palladium complexes), temperature (optimized between 80–120°C), and solvent polarity. Detailed experimental logs, including catalyst loadings (e.g., 0.5–2 mol%) and reaction timeframes (6–24 hours), must be documented. Cross-validation using Fourier-transform infrared (FTIR) spectroscopy to monitor Si-H bond consumption can enhance reliability. Researchers should follow standardized reporting guidelines for synthetic procedures, as outlined in chemistry journal author instructions .
Q. What spectroscopic methods are most effective for analyzing this compound’s molecular geometry and electronic properties?
Microwave spectroscopy is pivotal for determining bond lengths and angles (e.g., Si-C bond lengths of ~1.87 Å), while NMR (29Si and 13C) elucidates electronic environments and substituent effects. Vibrational spectroscopy (Raman and FTIR) identifies ring-puckering modes and symmetry deviations. Researchers should compare spectral data against computational simulations (e.g., density functional theory) to validate observations .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational modeling predictions and experimental spectroscopic data for this compound’s conformational dynamics?
Discrepancies often arise from approximations in computational models (e.g., basis set limitations in DFT). To address this, employ multi-reference methods like CASSCF for electron correlation effects and validate against experimental rotational constants (e.g., Bexp=2485.6MHz vs. Bcalc=2501.3MHz). Iterative refinement of computational parameters, coupled with high-resolution spectroscopy (e.g., jet-cooled rotational spectroscopy), can reconcile differences .
Q. What experimental strategies mitigate thermal instability during this compound derivatization for functional material applications?
Thermal degradation (e.g., ring-opening above 200°C) can be minimized via low-temperature reactions (<0°C) and stabilizing ligands (e.g., tert-butyl groups). In situ monitoring using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) helps identify decomposition thresholds. Controlled atmosphere setups (argon/nitrogen gloveboxes) prevent oxidation, while kinetic studies under varied heating rates provide degradation pathways .
Q. How should researchers design experiments to investigate this compound’s reactivity in cross-coupling reactions under varying catalytic systems?
Use a factorial design to test catalysts (e.g., Pd0, Ni0), ligands (phosphine vs. N-heterocyclic carbenes), and substrates (aryl halides vs. boronic acids). Monitor reaction progress via 1H NMR or GC-MS, and quantify turnover frequencies (TOFs) and yields. Statistical tools (ANOVA) can identify significant variables, while mechanistic probes (kinetic isotope effects) clarify rate-determining steps .
Q. What methodologies are optimal for studying this compound’s ring-strain energy and its implications in catalytic cycles?
Combine calorimetric measurements (heat of combustion) with computational strain energy calculations (e.g., via homodesmotic reactions). Compare strain energies with analogous carbocycles (e.g., cyclopentane) to assess silicon’s impact. Kinetic studies under catalytic conditions (e.g., hydrosilylation) can correlate strain release with catalytic efficiency .
Q. Methodological Best Practices
- Data Validation : Cross-verify spectral data (microwave, NMR) with computational models and crystallographic data (if available) .
- Experimental Design : Use factorial or response surface methodologies to optimize synthetic conditions and reduce confounding variables .
- Reporting Standards : Adhere to journal guidelines for experimental detail, ensuring replicability through step-by-step protocols and raw data archiving .
Properties
Molecular Formula |
C4H8Si |
---|---|
Molecular Weight |
84.19 g/mol |
InChI |
InChI=1S/C4H8Si/c1-2-4-5-3-1/h1-4H2 |
InChI Key |
UQDJJRZOYUETRB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[Si]C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.